molecular formula C13H16N4O2S2 B2354215 N-ethyl-N'-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea CAS No. 692287-71-1

N-ethyl-N'-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea

Cat. No.: B2354215
CAS No.: 692287-71-1
M. Wt: 324.42
InChI Key: MYZQDFCXGPWZST-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

N-Ethyl-N'-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea is a synthetically derived urea-thiadiazole hybrid compound. Its chemical identity is characterized by the following parameters:

Property Value Source
CAS Registry Number 692287-71-1
Molecular Formula C₁₃H₁₆N₄O₂S₂
Molecular Weight 324.42 g/mol
IUPAC Name 1-Ethyl-3-[5-[(3-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea
Synonyms AKSCI-4623CF; BIONET-6T-0859; KEY465198271

The compound features a 1,3,4-thiadiazole core substituted at the 2-position with a urea group (-NHCONH-) and at the 5-position with a (3-methoxybenzyl)sulfanyl moiety (-S-CH₂-C₆H₄-OCH₃). This architecture combines electron-deficient heterocyclic properties with sulfur-based nucleophilicity and aromatic methoxy group effects.

Historical Context in Heterocyclic Chemistry Research

The development of 1,3,4-thiadiazoles dates to Emil Fischer’s pioneering work in 1882, which established synthetic routes for heterocyclic systems containing nitrogen and sulfur. Key milestones in the field include:

Year Milestone Significance
1894 Bush’s synthesis of thiadiazoles via hydrazine sulfate and carbon disulfide First systematic method for thiadiazole derivatives
1950s Emergence of thiadiazoles in sulfonamide antibiotics Pharmaceutical applications
2010s Design of urea-thiadiazole hybrids for enzyme inhibition Expansion into targeted therapeutic agents

The compound under review represents a modern iteration of these efforts, leveraging advances in regioselective sulfanyl group incorporation and urea functionalization. Its synthesis typically involves cyclocondensation of thiosemicarbazides or nucleophilic substitution at the 5-position of preformed thiadiazole rings.

Significance in 1,3,4-Thiadiazole Derivative Family

This compound exemplifies three critical trends in 1,3,4-thiadiazole chemistry:

  • Bioisosteric Optimization : The urea group (-NHCONH-) serves as a bioisostere for carbonyl or amide functionalities, enhancing hydrogen-bonding capacity while maintaining metabolic stability.
  • Sulfur-Based Pharmacophores : The (3-methoxybenzyl)sulfanyl substituent introduces redox-active sulfur and aromatic π-stacking capabilities, traits correlated with antimicrobial and enzyme inhibitory activity.
  • Structural Hybridization : Merging thiadiazole with urea creates a planar, conjugated system that improves binding to biological targets like urease or acetylcholinesterase.

Comparative analysis of substituent effects in related compounds reveals:

Substituent Biological Activity Reference
Phenylurea (Thidiazuron) Plant growth regulation
Pyridinyl (Compound 6a) Urease inhibition (IC₅₀ = 0.87 µM)
3-Methoxybenzylsulfanyl (This compound) Enhanced solubility and target selectivity

Properties

IUPAC Name

1-ethyl-3-[5-[(3-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S2/c1-3-14-11(18)15-12-16-17-13(21-12)20-8-9-5-4-6-10(7-9)19-2/h4-7H,3,8H2,1-2H3,(H2,14,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZQDFCXGPWZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazides

A common approach to 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides under acidic or oxidative conditions. For example, 5-substituted-1,3,4-thiadiazole-2-thiols are synthesized via cyclization of potassium thiosemicarbazide salts in the presence of hydrochloric acid. Applying this method, 5-mercapto-1,3,4-thiadiazol-2-amine can be prepared by treating methyl 4-chlorobenzoate with hydrazine hydrate to form a hydrazide, followed by reaction with carbon disulfide and potassium hydroxide to yield the potassium salt. Cyclization in hydrochloric acid then affords the thiol intermediate.

Table 1: Optimization of Sulfanyl Group Introduction

Reaction Condition Solvent Base Temperature Yield (%)
3-Methoxybenzyl chloride, DMF Triethylamine Room temp 72
3-Methoxybenzyl bromide, MeCN K2CO3 Reflux 68

Formation of the Urea Moiety

The N-ethyl urea group is constructed by reacting the primary amine at position 2 of the thiadiazole with ethyl isocyanate or via a carbodiimide-mediated coupling. In a representative procedure, 5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine is treated with ethyl isocyanate in anhydrous dichloromethane, catalyzed by triethylamine, to yield the target urea. Alternatively, reaction with phosgene or thiophosgene generates an intermediate isocyanate, which is subsequently treated with ethylamine.

Critical Parameters:

  • Solvent selection: Anhydrous conditions are essential to prevent hydrolysis of the isocyanate.
  • Stoichiometry: A 1:1.2 molar ratio of amine to isocyanate ensures complete conversion.
  • Temperature: Reactions are typically conducted at 0–25°C to minimize side reactions.

Characterization and Analytical Validation

The final product is characterized by nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and elemental analysis. Key spectral features include:

  • 1H-NMR: A singlet at δ 3.80 ppm (3H, OCH3), multiplets for the 3-methoxybenzyl aromatic protons (δ 6.70–7.30 ppm), and a broad signal for the urea NH (δ 8.20–8.50 ppm).
  • IR: Stretching vibrations at 1650–1700 cm−1 (C=O urea) and 1250–1300 cm−1 (C-O methoxy).
  • Elemental analysis: Carbon, hydrogen, nitrogen, and sulfur content align with the theoretical formula C13H16N4O2S2.

Applications and Pharmacological Relevance

While the biological activity of this compound remains unexplored in the literature, structurally related 1,3,4-thiadiazole ureas exhibit antimicrobial, antiviral, and herbicidal properties. For instance, 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides demonstrated anti-tobacco mosaic virus activity, suggesting potential agrochemical applications for the target compound.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N’-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Applications

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer activity. For example:

  • Mechanisms of Action : The compound has been studied for its ability to inhibit tumor growth through various pathways, including the modulation of apoptosis and cell cycle regulation. It has shown promise in targeting specific cancer cell lines such as MDA-MB 231 (breast cancer) and others.
  • Case Study : A study demonstrated that derivatives of thiadiazole exhibited cytotoxic effects on cancer cells with IC50_{50} values significantly lower than standard chemotherapeutics. The structure-activity relationship (SAR) revealed that modifications at the thiadiazole ring could enhance potency against specific cancer types .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy:

  • Broad-Spectrum Activity : N-ethyl-N'-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea has shown activity against various bacterial strains, indicating potential as an antimicrobial agent.
  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values that suggest effectiveness against Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have been tested against Bacillus subtilis and Escherichia coli, showing promising results .

Neuropharmacological Applications

The anticonvulsant properties of thiadiazole derivatives have been explored extensively:

  • Mechanism : Research indicates that these compounds may act on GABAergic systems and voltage-gated ion channels, providing neuroprotective effects in models of epilepsy.
  • Case Study : In vivo studies using maximal electroshock seizure (MES) models have demonstrated that certain thiadiazole derivatives provide significant protection against induced seizures without notable toxicity .

Mechanism of Action

The mechanism of action of N-ethyl-N’-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea involves its interaction with specific molecular targets and pathways. The thiadiazole ring and the methoxybenzyl group are believed to play crucial roles in its biological activity. The compound may inhibit key enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. Further research is needed to fully elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their biological activities:

Compound Name Substituents on Thiadiazole Core Biological Activity (Key Findings) Reference
N-ethyl-N'-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea 5-(3-methoxybenzylsulfanyl), 2-(ethyl urea) Anticonvulsant (ED₅₀ = 2.72–1.14 μmol/kg in MES tests)
1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea 5-(2,4-dichlorobenzylsulfanyl), 2-(4-fluorophenyl urea) Anticonvulsant (ED₅₀ = 2.70–0.65 μmol/kg)
N-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]-N'-(substituted phenyl)urea 5-(3-pyridyl), 2-(substituted phenyl urea) Plant-growth regulation (moderate to high activity)
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide 5-benzylsulfanyl, 2-(piperidinyl acetamide) Antihypertensive, diuretic (structural analysis via X-ray)
1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea 5-(2-chlorobenzylsulfanyl), 2-(2,4-dichlorophenyl urea) Undisclosed (structural analog with halogenated groups)

Key Structural Determinants of Activity

  • Substituent Effects on the Benzyl Ring: The 3-methoxybenzylsulfanyl group in the target compound contributes to potent anticonvulsant activity, likely due to optimal electron-donating effects and steric compatibility with target receptors .
  • Urea Substituents :

    • Ethyl vs. Aryl Urea : The ethyl group in the target compound may improve metabolic stability compared to phenyl or fluorophenyl moieties in analogues (e.g., ), which are more susceptible to oxidative metabolism .
    • Substituted Phenyl Ureas : Derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl) exhibit enhanced anticonvulsant activity, possibly due to improved receptor binding affinity .
  • Core Modifications :

    • Replacement of the thiadiazole ring with tetrazole or triazole (e.g., –8) shifts activity toward plant-growth regulation, highlighting the importance of sulfur in pharmacological applications .
    • Piperidinyl acetamide substituents () demonstrate the scaffold’s adaptability for diverse targets, such as diuretic or antihypertensive applications .

Crystallographic and Conformational Insights

  • The 1,3,4-thiadiazole core in analogues like N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide adopts a planar conformation, with intramolecular S···O hypervalent interactions stabilizing the structure . Such planar geometry may facilitate interactions with enzymatic pockets in biological targets.

Biological Activity

N-ethyl-N'-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea is a compound that belongs to the 1,3,4-thiadiazole family, which is recognized for its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

The 1,3,4-thiadiazole scaffold has been extensively studied for its various biological activities, including:

  • Antimicrobial : Exhibits activity against bacteria and fungi.
  • Anticancer : Demonstrates antiproliferative effects on various cancer cell lines.
  • Anti-inflammatory : Shows potential in reducing inflammation.
  • Anticonvulsant : Effective in models of epilepsy.

The biological activities of thiadiazole derivatives often involve interactions with specific biological targets. For instance:

  • Antimicrobial Activity : Compounds with the thiadiazole moiety have been shown to disrupt bacterial cell wall synthesis and inhibit key enzymatic pathways in pathogens .
  • Anticancer Activity : Thiadiazoles can inhibit critical signaling pathways such as PI3K and mTORC1, which are crucial for cancer cell survival and proliferation .
  • Anticonvulsant Activity : The anticonvulsant effects are often linked to modulation of GABAergic transmission and voltage-gated ion channels .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The minimum inhibitory concentrations (MICs) for selected strains are summarized in Table 1.

MicroorganismMIC (μg/mL)Reference
Staphylococcus aureus32.6
Escherichia coli47.5
Candida albicans50.0

Anticancer Activity

The compound has been evaluated for its antiproliferative effects on various cancer cell lines. It demonstrated significant inhibition of cell growth in MCF-7 (breast cancer), A549 (lung cancer), and U87 MG (glioblastoma) cells. The results are detailed in Table 2.

Cell LineIC50 (μM)Reference
MCF-75.16
A54920.0
U87 MG15.0

Anticonvulsant Activity

In preclinical studies, this compound exhibited significant anticonvulsant effects. It was tested using the maximal electroshock seizure (MES) model and showed a protective effect at doses of 100 mg/kg.

Summary of Anticonvulsant Efficacy

  • Protection Rate : 66.67% at 100 mg/kg
  • Comparison with Standard Drugs : More effective than sodium valproate in certain tests .

Case Study 1: Antimicrobial Efficacy

A study conducted by Dogan et al. highlighted the antimicrobial efficacy of thiadiazole derivatives against resistant bacterial strains. The results indicated that this compound could serve as a lead compound for developing new antibacterial agents .

Case Study 2: Anticancer Potential

Research published in MDPI demonstrated that compounds similar to this compound exhibited potent anticancer activity through PI3K/mTOR inhibition pathways . This study suggests that further development could lead to effective cancer therapies.

Q & A

Q. What are the optimal synthetic routes for N-ethyl-N'-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution using α,α′-dibromoxylene and 5-amino-3H-1,3,4-thiadiazoline-2-thione in ethanol under reflux, catalyzed by KOH. Yield optimization (up to 93%) involves monitoring reaction progress via TLC and recrystallization from methanol. Purity is confirmed by NMR (e.g., 1H^1H NMR: δ 7.35 ppm for NH2_2, 4.29 ppm for CH2_2) and mass spectrometry (FABHRMS: m/z 369.0082) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

  • Methodological Answer : Single-crystal X-ray diffraction (Bruker SMART CCD, graphite monochromator) reveals planar thiadiazole rings (r.m.s. deviation ≤ 0.024 Å) and intermolecular N–H···N hydrogen bonds (Table 1). Lattice stabilization involves these bonds forming 1D chains along the b-axis. Refinement with SHELXL (R1_1 = 0.039) includes multi-scan absorption correction (SADABS) and riding models for H-atoms .
Hydrogen Bond Geometry d(D–H) (Å)*d(H···A) (Å)*d(D···A) (Å)*∠D–H···A (°)
N12–H12A···N210.862.253.090 (2)165.3
N20–H20A···N130.862.353.143 (2)152.9
Source: Table 1 in

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the impact of the 3-methoxybenzyl sulfanyl group on anticonvulsant efficacy?

  • Methodological Answer : SAR studies compare ED50_{50} values in maximal electroshock (MES) and sleep tests. For example:
  • Replace the 3-methoxy group with halogens (e.g., 2,4-dichloro) to assess steric/electronic effects.
  • Test analogs lacking the sulfanyl group to determine its role in crossing the blood-brain barrier.
  • Use molecular docking (AutoDock Vina) to correlate dihedral angles (27.77° between thiadiazole rings) with target binding .

Q. What methodologies resolve contradictions in biological activity data across in vivo models?

  • Methodological Answer : Cross-validation strategies include:
  • Dose-response curves : Ensure ED50_{50} values (2.70 μmol/kg in MES tests ) are statistically robust (ANOVA, p < 0.05).
  • Metabolic stability assays : Use liver microsomes to rule out pharmacokinetic discrepancies.
  • Target-specific assays : Compare GABAA_A receptor binding (radioligand displacement) vs. sodium channel inhibition (patch-clamp electrophysiology) .

Q. How do computational modeling approaches predict binding affinity, considering molecular conformation?

  • Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) incorporate crystallographic dihedral angles (46.3° between thiadiazole rings ). Key steps:

Parameterize the ligand using Gaussian09 (B3LYP/6-31G*).

Simulate ligand-receptor binding (Neurological Target X) over 100 ns.

Calculate binding free energy (MM-PBSA) and validate with experimental IC50_{50}.
Results correlate planar thiadiazole geometry with enhanced π-π stacking in hydrophobic pockets .

Key Experimental Design Considerations

  • Synthesis : Optimize reflux time (TLC monitoring) and solvent polarity (ethanol vs. DMSO) to minimize by-products .
  • Crystallography : Use SHELX for refinement; address twinning or disorder with SQUEEZE (PLATON) .
  • Biological Assays : Include positive controls (e.g., phenytoin for MES tests) and validate via blinded, randomized animal trials .

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